(R)-Metolachlor

Übersicht

Beschreibung

®-Metolachlor is a selective herbicide widely used in agriculture to control annual grasses and certain broadleaf weeds. It belongs to the chloroacetanilide family and is known for its effectiveness in pre-emergence applications, meaning it is applied to the soil before the weeds germinate. The compound is particularly valued for its ability to inhibit cell division in the roots and shoots of emerging weed seedlings, thereby preventing their growth.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-Metolachlor involves several steps, starting with the reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride to form 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide. This intermediate is then subjected to a reaction with methoxyacetone in the presence of a base to yield ®-Metolachlor. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of ®-Metolachlor is carried out in large reactors where the reactants are mixed under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product. The industrial production also includes purification steps such as crystallization and distillation to remove impurities and obtain the desired enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions: ®-Metolachlor undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert ®-Metolachlor to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1.1 Herbicide Efficacy

(R)-Metolachlor is widely recognized for its ability to inhibit the growth of target weeds by disrupting their physiological processes. It is particularly effective when applied pre-emergence, allowing it to prevent weed germination without affecting crop growth. Studies have shown that proper application rates can significantly enhance crop yields by minimizing competition from weeds .

1.2 Crop-Specific Studies

Research indicates that the application of this compound can have varying effects on different crops. For instance, a study on peanut crops demonstrated that while preplant incorporation of this compound can delay emergence and reduce growth under certain conditions, it ultimately leads to improved yields when managed correctly .

Environmental Impact and Phytoremediation

2.1 Residual Concentration Reduction

Phytoremediation has emerged as a viable strategy for mitigating the residual concentrations of this compound in contaminated soils. Studies have assessed the effectiveness of various plant species in absorbing and degrading this herbicide, thereby reducing its environmental footprint. For example, research demonstrated that specific plant species could significantly lower the residual concentration of this compound in treated soils over time .

2.2 Microbial Degradation

Microbial degradation is another critical aspect of this compound's environmental impact. Certain microbial strains have been identified that can degrade this compound effectively in soil environments. Field trials indicated that the addition of these microbial inoculants accelerated the degradation process, with half-lives significantly reduced compared to untreated soils .

Health Implications

3.1 Cancer Risk Studies

The potential health risks associated with occupational exposure to this compound have been investigated in several epidemiological studies. The U.S. Environmental Protection Agency has classified it as a possible human carcinogen based on evidence linking it to liver neoplasms in animal studies and some associations with cancer incidence among agricultural workers . Continuous monitoring and further research are essential to fully understand these risks.

Case Studies

Wirkmechanismus

The primary mechanism of action of ®-Metolachlor involves the inhibition of very-long-chain fatty acid synthesis in plants. This inhibition disrupts cell division and elongation in the roots and shoots of germinating weed seedlings. The compound targets specific enzymes involved in fatty acid biosynthesis, leading to the accumulation of toxic intermediates and eventual plant death.

Vergleich Mit ähnlichen Verbindungen

- Acetochlor

- Alachlor

- Butachlor

Each of these compounds has its own specific applications and effectiveness, but ®-Metolachlor stands out due to its favorable environmental profile and efficacy.

Biologische Aktivität

(R)-Metolachlor, a chiral herbicide belonging to the chloroacetanilide class, is widely used in agriculture for controlling weeds in crops such as corn and soybeans. Its biological activity encompasses various effects on plant growth, animal physiology, and potential environmental impacts. This article synthesizes research findings on the biological activity of this compound, including its mechanisms of action, effects on non-target organisms, and implications for agricultural practices.

This compound is characterized by its chemical structure, which includes a chloro group and an acetamide moiety. This configuration allows it to inhibit the growth of certain weeds by interfering with their cell division processes. Specifically, this compound functions as a pre-emergent herbicide, preventing the germination of seeds by inhibiting the synthesis of fatty acids necessary for cellular membrane formation.

Effects on Plant Growth

Research indicates that this compound significantly affects the growth parameters of sensitive plant species. For example, a study demonstrated that exposure to this compound resulted in a 43.6% reduction in plant height , 56.1% decrease in root length , and a 75.0% decline in fresh weight of rice seedlings after seven days of treatment . The study also evaluated several safener compounds that could mitigate these adverse effects, revealing that certain derivatives could alleviate metolachlor-induced injury by up to 84.3% in terms of root length .

Hepatic Effects

In animal studies, this compound has been shown to induce hepatic cytochrome P450 enzymes (CYP2B1/2), which are crucial for drug metabolism and detoxification processes. A significant finding from research involving male Sprague-Dawley rats indicated that while this compound increased liver weight and induced CYP2B1/2 activity, it did not affect thyroid hormone metabolism or cause morphological changes in thyroid gland cells . This suggests that while this compound has hepatotoxic potential, its mechanism does not involve thyroid disruption.

Carcinogenic Potential

The U.S. Environmental Protection Agency classifies this compound as a Group C carcinogen based on studies linking its use to increased liver neoplasms in both animal models and human epidemiological studies . Notably, elevated risks for liver cancer were observed among agricultural workers with high exposure levels, although these findings require further investigation to isolate the effects of this compound from other confounding factors .

Ecotoxicological Considerations

The biological activity of this compound extends beyond target weeds to non-target organisms within ecosystems. A study focused on the enantioselective toxicity of this compound found that its chiral nature results in differential toxicity profiles toward various aquatic organisms . This raises concerns about the potential for bioaccumulation and adverse ecological effects.

Summary of Research Findings

Case Studies

- Rice Seedling Study : A study conducted on rice seedlings treated with metolachlor revealed significant growth inhibition and highlighted the potential for safeners to mitigate these effects .

- Agricultural Health Study : An extensive cohort study among pesticide applicators indicated an association between metolachlor use and elevated risks for liver cancer, necessitating ongoing monitoring and research into long-term health outcomes associated with herbicide exposure .

- Aquatic Toxicity Assessment : Research examining the enantioselective toxicity of metolachlor provided insights into its environmental impact, emphasizing the need for careful evaluation of herbicide formulations before widespread application .

Eigenschaften

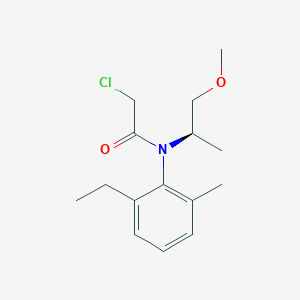

IUPAC Name |

2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2R)-1-methoxypropan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQBLGZPHOPPFO-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC(=C1N([C@H](C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00897437 | |

| Record name | (R)-Metolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178961-20-1, 51218-45-2 | |

| Record name | (R)-Metolachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178961-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metolachlor, R- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178961201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Metolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2'-ethyl-N-(2-methoxy-1-methylethyl)-6'-methylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOLACHLOR, R- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01UCU472ZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.